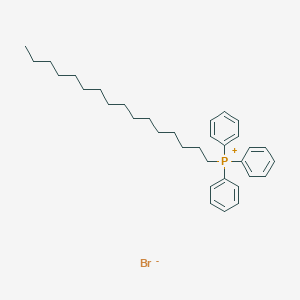

Bromure d'hexadécyltriphénylphosphonium

Vue d'ensemble

Description

Hexadecyltriphenylphosphonium bromide: is a quaternary phosphonium-based ionic liquid. It is widely recognized for its application in various fields, including chemistry, biology, and industry. This compound is known for its excellent corrosion inhibition properties, making it valuable in protecting metals from corrosion in acidic environments .

Applications De Recherche Scientifique

Antimicrobial Activity

Hexadecyltriphenylphosphonium bromide exhibits significant antimicrobial properties, making it a valuable compound in both medical and agricultural applications.

- Bactericidal Effects : Research indicates that compounds functionalized with phosphonium salts, including hexadecyltriphenylphosphonium bromide, demonstrate substantial antimicrobial effects against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, studies have shown that cellulose-based materials modified with this compound exhibit enhanced bactericidal activity compared to their unmodified counterparts .

- Mechanism of Action : The antimicrobial efficacy is attributed to the hydrophobic nature of the compound, which facilitates interaction with microbial membranes, leading to cell disruption and death . This property positions hexadecyltriphenylphosphonium bromide as a potential candidate for developing new antimicrobial agents in clinical settings.

Agricultural Applications

In agriculture, hexadecyltriphenylphosphonium bromide is utilized primarily for its preservative and water treatment capabilities.

- Preservative Use : The compound serves as a preservative in various agricultural products, helping to extend shelf life and maintain quality during storage and transport .

- Water Treatment : It is also employed in water treatment processes to enhance the quality of irrigation water and reduce microbial contamination in agricultural settings. This application is crucial for sustainable farming practices, especially in regions where water quality is a concern .

Drug Delivery Systems

The unique structural characteristics of hexadecyltriphenylphosphonium bromide have led to its exploration in drug delivery systems.

- Mitochondria-Targeted Therapies : Recent studies have focused on modifying existing drugs by conjugating them with triphenylphosphonium cations. These modifications enhance drug accumulation in mitochondria, improving therapeutic efficacy against cancer cells. For example, derivatives of hydroxyurea linked with triphenylphosphonium groups have shown increased antiproliferative effects against various cancer cell lines .

- Hydrophobicity and Efficacy : The hydrophobic nature of hexadecyltriphenylphosphonium bromide plays a critical role in enhancing the delivery and effectiveness of therapeutic agents by promoting their preferential accumulation in target cells, particularly in mitochondrial-rich environments .

Summary of Applications

The following table summarizes the key applications of hexadecyltriphenylphosphonium bromide:

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Effective against various pathogens; used in medical and agricultural settings. |

| Agricultural Preservative | Extends shelf life of products; reduces microbial contamination in irrigation water. |

| Drug Delivery Systems | Enhances delivery of therapeutic agents to mitochondria; improves efficacy against cancer cells. |

Case Study 1: Antimicrobial Efficacy

A study demonstrated that cellulose-based materials functionalized with hexadecyltriphenylphosphonium bromide exhibited a significant reduction in microbial growth rates compared to unmodified materials. The results indicated a strong correlation between the degree of functionalization and the antimicrobial effect observed against Staphylococcus aureus and Escherichia coli .

Case Study 2: Agricultural Application

In agricultural settings, hexadecyltriphenylphosphonium bromide was tested as a preservative for fruits during storage. The results showed that treated fruits had lower rates of spoilage compared to untreated controls, highlighting its potential as an effective preservative agent .

Mécanisme D'action

Target of Action

It’s widely used as a preservative and water treatment in agriculture . It’s also used as an antistatic agent in textiles, fibers, leather, as flocculants, deodorant, and as a phase transfer catalyst .

Result of Action

It’s known that hpp serves as a corrosion inhibitor for mild steel in 1 m hcl solution .

Action Environment

It’s soluble in ethanol and slightly soluble in water , which may influence its action and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexadecyltriphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with 1-bromohexadecane. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods: Industrial production of hexadecyltriphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: Hexadecyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various phosphonium salts depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Hexadecyltriphenylphosphonium bromide can be compared with other similar compounds, such as:

Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant and phase transfer catalyst.

Hexadecyltributylphosphonium bromide: Similar in structure but with different alkyl groups, affecting its solubility and reactivity.

Uniqueness: Hexadecyltriphenylphosphonium bromide is unique due to its triphenylphosphonium group, which imparts distinct chemical properties and enhances its effectiveness in various applications, particularly in corrosion inhibition .

Activité Biologique

Hexadecyltriphenylphosphonium bromide (HTPPB) is a quaternary phosphonium salt that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores the compound's biological properties, including its antibacterial efficacy, cytotoxicity profiles, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Antimicrobial Activity

HTPPB exhibits significant antibacterial properties against various bacterial strains. Research indicates that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as some Gram-negative strains like Escherichia coli.

1.1 Minimum Inhibitory Concentration (MIC)

The efficacy of HTPPB was assessed through minimum inhibitory concentration (MIC) testing. The following table summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 64 |

| Bacillus cereus | ≤ 128 |

| Escherichia coli | ≤ 256 |

These results indicate that HTPPB is particularly potent against Staphylococcus aureus, including antibiotic-resistant strains, making it a candidate for further development in antimicrobial therapies .

2. Structure-Activity Relationship (SAR)

The biological activity of HTPPB is influenced by the structure of the phosphonium salt. Studies have shown that the length of the alkyl chain plays a crucial role in its antibacterial efficacy. The optimal chain length for maximum activity appears to be between C10 and C14. As the alkyl chain length increases beyond this range, a decrease in antibacterial activity is observed .

3. Cytotoxicity Profile

In addition to its antimicrobial properties, the cytotoxicity of HTPPB was evaluated in vitro using human cell lines. The findings revealed that certain derivatives of HTPPB exhibit favorable safety profiles at low concentrations (≤ 2 µg/mL), indicating a potential for therapeutic use without significant cytotoxic effects on human cells .

3.1 Case Study: Safety Evaluation

A study conducted by Ravindra and Karpagam demonstrated that tri-tert-butyl(n-dodecyl)phosphonium and tri-tert-butyl(n-tridecyl)phosphonium bromides showed low cytotoxicity while maintaining high antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the potential of HTPPB derivatives as safe alternatives in medical applications .

4. Applications in Veterinary Medicine

HTPPB has also been explored for its applications in veterinary medicine, particularly in treating parasitic infections such as eimeriosis in rabbits. A formulation containing HTPPB combined with sunflower oil was developed, demonstrating effective treatment outcomes with low toxicity .

4.1 Treatment Protocols

The following table outlines a treatment protocol for eimeriosis using HTPPB:

| Active Ingredient | Dosage | Administration Frequency |

|---|---|---|

| Hexadecyltriphenylphosphonium bromide | 30 mg/kg body weight | Twice with a 5-day interval |

This approach underscores the versatility of HTPPB beyond human medicine, showcasing its potential in animal health management.

5. Conclusion

Hexadecyltriphenylphosphonium bromide exhibits promising biological activity characterized by significant antibacterial effects, low cytotoxicity, and potential applications in both human and veterinary medicine. Ongoing research into its structure-activity relationships and safety profiles will be crucial for developing effective therapeutic agents based on this compound.

Propriétés

IUPAC Name |

hexadecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMZNEHSMYESLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933445 | |

| Record name | Hexadecyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14866-43-4 | |

| Record name | Phosphonium, hexadecyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of Hexadecyltriphenylphosphonium bromide?

A1: Hexadecyltriphenylphosphonium bromide (Hexadecyltriphenylphosphonium bromide) is primarily investigated for its potential in various fields. It has shown promise as a corrosion inhibitor for mild steel in acidic environments []. Additionally, researchers are exploring its use as a modifier in the development of nanocomposites, enhancing the properties of materials like poly(ethylene terephthalate) [].

Q2: How does Hexadecyltriphenylphosphonium bromide behave in aqueous solutions?

A2: Hexadecyltriphenylphosphonium bromide exhibits interesting behavior in aqueous solutions. It acts as a cationic surfactant, forming micelles above a certain concentration known as the critical micelle concentration (CMC) [, , ]. This property allows it to solubilize hydrophobic substances in water, making it relevant for applications like drug delivery.

Q3: Has the interaction of Hexadecyltriphenylphosphonium bromide with other surfactants been studied?

A3: Yes, studies have explored how Hexadecyltriphenylphosphonium bromide interacts with other surfactants when mixed. Research indicates that it exhibits non-ideal mixing behavior with both monomeric and gemini cationic surfactants, leading to attractive interactions and a decrease in the CMC of the mixture []. This synergistic effect could have implications for optimizing formulations and improving the efficiency of processes involving surfactant mixtures.

Q4: Is there any evidence that the structure of Hexadecyltriphenylphosphonium bromide influences its behavior?

A4: While limited information is available on the specific structure-activity relationships of Hexadecyltriphenylphosphonium bromide, studies on similar alkyltriphenylphosphonium bromides suggest that the length of the alkyl chain can affect properties like diffusion coefficients in aqueous solutions []. This implies that structural modifications to the Hexadecyltriphenylphosphonium bromide molecule could potentially be used to fine-tune its properties for specific applications.

Q5: What theoretical methods have been employed to understand the behavior of Hexadecyltriphenylphosphonium bromide?

A5: Computational chemistry techniques, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been employed to investigate the adsorption mechanism of Hexadecyltriphenylphosphonium bromide on mild steel surfaces []. These studies provide insights into the interactions at the molecular level, aiding in the understanding of its corrosion inhibition properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.